molecular formula C22H24N2O2 B276009 N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

Cat. No. B276009
M. Wt: 348.4 g/mol
InChI Key: PMOCGFMONYEUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound belongs to the indazole family of synthetic cannabinoids and is known for its high affinity for the CB1 receptor.

Mechanism of Action

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine exerts its effects by binding to the CB1 receptor, which is found primarily in the central nervous system. This receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation. N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has a high affinity for the CB1 receptor, which makes it a potent agonist.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is responsible for the feeling of pleasure and reward. Furthermore, N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has been shown to decrease the release of GABA, which is responsible for the feeling of relaxation and sedation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the central nervous system. However, one of the limitations of using N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine is its potential for abuse. It is a highly psychoactive compound that can be dangerous if not handled properly.

Future Directions

There are a number of future directions for the study of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine. One potential area of research is the development of novel therapeutic agents based on the structure of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine. Furthermore, the study of the biochemical and physiological effects of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine could lead to a better understanding of the mechanisms of action of cannabinoids in the central nervous system. Finally, the development of new synthetic methods for the production of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine could lead to improvements in the efficiency and safety of the synthesis process.

Synthesis Methods

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents. One of the most common methods for synthesizing N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine involves the reaction of 4-cyano-3-methylphenyl isothiocyanate with 3-methoxybenzylamine in the presence of a base such as sodium hydride.

Scientific Research Applications

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has been widely studied in the scientific community due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Furthermore, N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C22H24N2O2/c1-17-5-3-6-19(11-17)16-26-21-9-8-18(12-22(21)25-2)13-24-15-20-7-4-10-23-14-20/h3-12,14,24H,13,15-16H2,1-2H3

InChI Key

PMOCGFMONYEUSD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)OC

Origin of Product

United States

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